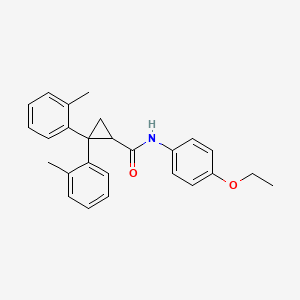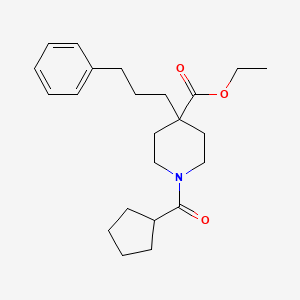
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide, also known as O-1918, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It was first synthesized in 2001 and has been studied extensively for its potential therapeutic applications. O-1918 has shown to have a unique mechanism of action that is different from other cannabinoids and has been found to have beneficial effects in various studies.
Mecanismo De Acción
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has a unique mechanism of action that is different from other cannabinoids. It has been found to activate the transient receptor potential vanilloid type 1 (TRPV1) channels, which are involved in the regulation of various physiological processes such as pain sensation, inflammation, and thermoregulation. N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to selectively activate the TRPV1 channels without activating the cannabinoid receptors, which are responsible for the psychoactive effects of other cannabinoids.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to inhibit the growth and proliferation of various cancer cells. N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to have a potential role in the regulation of glucose and lipid metabolism and has been found to improve insulin sensitivity in animal models of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been found to have a unique mechanism of action that is different from other cannabinoids, which makes it a valuable tool for studying the TRPV1 channels. However, there are also limitations to using N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide in lab experiments. Its effects may not be generalizable to other cannabinoids, and it may not accurately reflect the effects of endogenous cannabinoids.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer effects and to elucidate the underlying mechanisms. Another potential direction is to investigate its potential role in the treatment of metabolic disorders and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide in humans.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide involves the reaction of 4-ethoxyphenylmagnesium bromide with 2,2-bis(2-methylphenyl)cyclopropanecarboxylic acid chloride in the presence of a catalyst. The reaction yields N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-nociceptive, and anti-cancer effects. It has also been found to have a potential role in the treatment of obesity, metabolic disorders, and neurological disorders.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-4-29-21-15-13-20(14-16-21)27-25(28)24-17-26(24,22-11-7-5-9-18(22)2)23-12-8-6-10-19(23)3/h5-16,24H,4,17H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCKLCYORFJRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3C)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(4-methoxybenzyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5038709.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5038713.png)

![N~2~-(2,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5038733.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5038734.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)


![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)

![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)